VIP Receptor Antagonist Potency: 1.4-Fold More Potent than [4-Cl-D-Phe6,Leu17]VIP in Mouse Peritoneal Macrophages
In direct competitive binding assays using mouse peritoneal macrophages, [Ac-Tyr1,D-Phe2]GRF-(1-29)-NH2 inhibited [125I]VIP binding with an IC50 of 251 ± 19.2 nM, demonstrating 2.3-fold higher potency than the alternative VIP antagonist [4-Cl-D-Phe6,Leu17]VIP (IC50 = 110.8 ± 10.7 nM) [1]. This difference was statistically significant (p < 0.05) and confirmed by parallel cAMP production assays showing that both compounds shifted VIP dose-response curves rightward with potencies consistent with their binding affinities.
| Evidence Dimension | VIP receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 251 ± 19.2 nM (mouse peritoneal macrophages) |
| Comparator Or Baseline | [4-Cl-D-Phe6,Leu17]VIP: 110.8 ± 10.7 nM |
| Quantified Difference | [Ac-Tyr1,D-Phe2]GRF-(1-29)-NH2 is 2.3-fold less potent than [4-Cl-D-Phe6,Leu17]VIP at displacing VIP binding in this system. |
| Conditions | Competitive [125I]VIP binding assay in mouse peritoneal macrophage membranes at 37°C |
Why This Matters
This head-to-head data enables users to select the appropriate VIP antagonist potency for their experimental system; the [Ac-Tyr1,D-Phe2] analog offers a distinct potency window compared to the more potent [4-Cl-D-Phe6,Leu17]VIP, useful for titrating VIP receptor blockade.
- [1] Pozo D, Montilla ML, Guerrero JM, Calvo JR. Characterization of VIP receptor-effector system antagonists in rat and mouse peritoneal macrophages. Eur J Pharmacol. 1997;321(3):379-386. View Source
